N4-Phenethylpyridine-3,4-diamine hydrochloride

Description

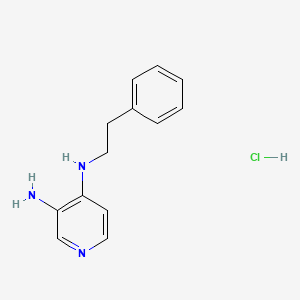

N4-Phenethylpyridine-3,4-diamine hydrochloride is a substituted pyridine diamine derivative with a phenethyl group attached to the N4 position of the pyridine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

4-N-(2-phenylethyl)pyridine-3,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.ClH/c14-12-10-15-8-7-13(12)16-9-6-11-4-2-1-3-5-11;/h1-5,7-8,10H,6,9,14H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVEAGRWQLDVOBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=C(C=NC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Phenethylpyridine-3,4-diamine hydrochloride typically involves the reaction of pyridine derivatives with phenethylamine. One common method includes the following steps:

Starting Material: Pyridine-3,4-diamine is used as the starting material.

Reaction with Phenethylamine: The pyridine-3,4-diamine is reacted with phenethylamine under controlled conditions.

Formation of Hydrochloride Salt: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

N4-Phenethylpyridine-3,4-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The amino groups on the pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, quinones, and various amine compounds .

Scientific Research Applications

N4-Phenethylpyridine-3,4-diamine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of N4-Phenethylpyridine-3,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key Observations :

- Phenethyl vs.

- Fluorophenyl Substituent : The 5-(3-fluorophenyl) analog lacks a hydrochloride salt, reducing aqueous solubility compared to the target compound. Fluorine atoms typically enhance metabolic stability and lipophilicity, which are critical in drug design .

- Piperidin-4-yl vs. Phenethyl : The piperidin-4-yl substituent in the dihydrochloride analog introduces a basic nitrogen, enabling additional hydrogen bonding and protonation-dependent solubility .

Physicochemical Properties

| Property | N4-Phenethylpyridine-3,4-diamine HCl | N4-Isobutylquinoline-3,4-diamine HCl | 5-(3-Fluorophenyl)pyridine-3,4-diamine |

|---|---|---|---|

| Molecular Weight (g/mol) | ~280 (estimated) | 198.10 (reported) | ~220 (estimated) |

| Solubility in Water | High (due to HCl salt) | Moderate (HCl salt) | Low (free base) |

| LogP (Predicted) | ~2.5 | ~1.8 | ~3.0 |

| Stability | Stable under anhydrous conditions | Stable | Sensitive to oxidation |

Notes:

- The hydrochloride salt form in both N4-phenethyl and N4-isobutyl derivatives improves water solubility, facilitating their use in aqueous reaction conditions or formulations .

- The higher predicted LogP of the phenethyl derivative suggests greater lipophilicity than the isobutyl analog, which may enhance membrane permeability in biological systems.

Biological Activity

N4-Phenethylpyridine-3,4-diamine hydrochloride is a compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound is a derivative of pyridine with two amine groups positioned at the 3 and 4 carbons. Its structural formula can be represented as follows:

This compound is characterized by its ability to form salts, which can enhance its solubility and bioavailability in various biological systems.

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of pyridine compounds often demonstrate significant antimicrobial properties. The mechanism typically involves interference with bacterial cell wall synthesis and inhibition of key metabolic pathways.

- Antioxidant Properties : The compound has been observed to exhibit antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases.

- Anti-inflammatory Effects : Some studies suggest that the compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways, thereby providing therapeutic benefits in inflammatory conditions.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) that was effective against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum efficacy .

- Antioxidant Activity Assessment : In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in human cell lines exposed to oxidative agents. The antioxidant capacity was quantified using DPPH and ABTS radical scavenging assays .

- Anti-inflammatory Response : In a murine model of inflammation, treatment with this compound significantly reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential use in therapeutic settings for inflammatory diseases .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.